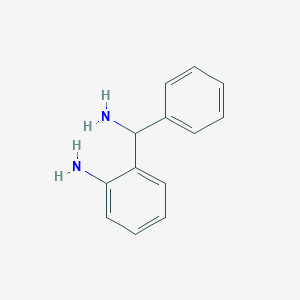

alpha-(2-Aminophenyl)benzylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alpha-(2-Aminophenyl)benzylamine, also known as 2-(Amino(phenyl)methyl)aniline, is an organic compound with the molecular formula C13H14N2 . It belongs to the class of organic compounds known as phenylmethylamines .

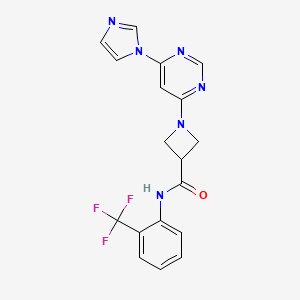

Molecular Structure Analysis

The molecular weight of this compound is 198.26 g/mol . The InChI string representation of its structure isInChI=1S/C13H14N2/c14-12-9-5-4-8-11 (12)13 (15)10-6-2-1-3-7-10/h1-9,13H,14-15H2 . The compound has a complexity of 187 . Physical and Chemical Properties Analysis

This compound has two hydrogen bond donors and two hydrogen bond acceptors . It has a topological polar surface area of 52 Ų . The exact mass and monoisotopic mass are 198.115698455 g/mol . The compound is likely to be mobile in the environment due to its water solubility .Aplicaciones Científicas De Investigación

Antiarrhythmic Activity : A study by Remy, Van Saun, and Engelhardt (1975) investigated derivatives of benzylamine, including alpha-(2-Aminophenyl)benzylamine, for their antiarrhythmic properties in experimental cardiac arrhythmias. Some derivatives showed significant antiarrhythmic activity (Remy, Van Saun, & Engelhardt, 1975).

Catalysis in Chemical Synthesis : Kadyrov et al. (2003) explored the use of benzylamine in the enantioselective reductive amination of alpha-keto acids. This process produced chiral alpha-amino acids, demonstrating the role of benzylamine in asymmetric synthesis (Kadyrov et al., 2003).

Biosynthetic Pathways : Pandey et al. (2021) reported a novel biosynthetic pathway for benzylamine production from cellular phenylpyruvate. This research highlights the potential for green production of benzylamine, circumventing traditional chemical methods (Pandey et al., 2021).

Pharmacological Applications : Panneerselvam et al. (2009) synthesized a series of morpholines substituted with 2-aminophenyl and evaluated their analgesic, anti-inflammatory, and antimicrobial activities. The study suggests potential pharmacological applications of these compounds (Panneerselvam et al., 2009).

Chemical Synthesis and Catalysis : Research by Yan, Feringa, and Barta (2016) described the use of benzylamines in the synthesis of pharmaceutically active compounds through catalytic methodologies. This highlights the role of benzylamines in facilitating the synthesis of complex molecules (Yan, Feringa, & Barta, 2016).

Safety and Hazards

Propiedades

IUPAC Name |

2-[amino(phenyl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCSSVLZFASSLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592368.png)

![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2592369.png)

![4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine](/img/structure/B2592374.png)

![N-(2,4-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592375.png)

![ethyl 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2592383.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2592385.png)

![(E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide](/img/structure/B2592387.png)

![4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid](/img/structure/B2592390.png)